molecular formula C8H6ClN3O B13684820 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B13684820
M. Wt: 195.60 g/mol
InChI Key: UJMUHFNPBLTZQU-UHFFFAOYSA-N
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Description

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is a chemical compound with the molecular formula C8H6ClN3O. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with acetic anhydride, which results in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of specific kinases, such as TAK1. By binding to the kinase’s active site, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This compound’s ability to selectively target kinases makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The unique chloro substituent in this compound contributes to its distinct chemical and biological characteristics, making it a compound of interest for further research and development.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

1-(7-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-5(13)7-4-10-8-2-6(9)3-11-12(7)8/h2-4H,1H3

InChI Key

UJMUHFNPBLTZQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1N=CC(=C2)Cl

Origin of Product

United States

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